Etravirine-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

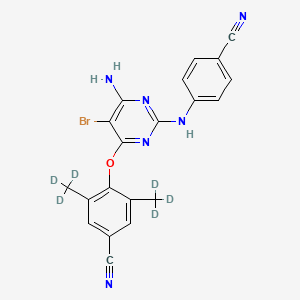

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-WFGJKAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etravirine-d6: A Technical Guide for Researchers

This guide provides an in-depth overview of Etravirine-d6, a deuterated internal standard essential for the accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Designed for researchers, scientists, and drug development professionals, this document outlines key physicochemical properties, analytical methodologies, and the biological context of its parent compound, Etravirine.

Core Physicochemical Data

Quantitative data for this compound and its parent compound are summarized below. The use of a deuterated standard like this compound is critical in mass spectrometry-based bioanalytical methods to correct for matrix effects and variations in sample processing, ensuring high precision and accuracy.

| Property | This compound | Etravirine |

| CAS Number | 1142096-06-7[1] | 269055-15-4 |

| Molecular Formula | C₂₀H₉D₆BrN₆O[1] | C₂₀H₁₅BrN₆O |

| Molecular Weight | 441.3 g/mol [1][2] | 435.28 g/mol |

| IUPAC Name | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d₃)-benzonitrile | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile |

Mechanism of Action and Resistance

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) of HIV-1, a critical enzyme for viral replication.[3] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a key step in the HIV-1 life cycle.

A key feature of Etravirine is its molecular flexibility, which allows it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations like K103N and Y181C. However, the accumulation of multiple NNRTI resistance-associated mutations can reduce its efficacy.

Pharmacokinetics and Metabolism

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP2C9, and CYP2C19. The major metabolic pathway involves the oxidation of the dimethylbenzonitrile moiety. The resulting metabolites are significantly less active against reverse transcriptase than the parent compound. Due to its metabolism by CYP enzymes, Etravirine has the potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of these enzymes.

Experimental Protocol: Quantification of Etravirine in Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantification of Etravirine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing this compound as the internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of Etravirine concentrations in rat or human plasma.

2. Materials and Reagents:

-

Etravirine reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate

-

Formic Acid and Ammonium Acetate

-

Control (blank) rat or human plasma

-

Deionized water

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column (e.g., XTerra MS C18)

4. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Etravirine and this compound in a suitable solvent like methanol.

-

Working Solutions: Prepare serial dilutions of the Etravirine stock solution to create calibration standards (e.g., 1 to 100 ng/mL). Prepare a working solution of this compound.

-

Calibration Standards and Quality Controls (QCs): Spike blank plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

-

Sample Extraction (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard (this compound).

-

Add 1 mL of ethyl acetate and vortex for 2 minutes for extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

5. LC-MS/MS Conditions:

-

Mobile Phase: A gradient elution using a mixture of 2 mM ammonium acetate with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Flow Rate: 300 µL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Etravirine transition: m/z 435.9 → 163.6

-

This compound transition: (Adjust for mass difference, e.g., m/z 440.1 → product ion)

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model to fit the data.

-

Determine the concentration of Etravirine in the unknown samples and QCs from the calibration curve.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]

- 3. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

Etravirine-d6: A Technical Guide to Isotopic Purity and Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Etravirine, where six hydrogen atoms have been replaced by deuterium. Its primary application is as an internal standard for the quantification of Etravirine in biological matrices using mass spectrometry-based assays. The incorporation of deuterium atoms results in a mass shift, allowing for its clear differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring similar behavior during sample preparation and chromatographic separation. The IUPAC name for this compound is 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(methyl-d3)benzonitrile, which indicates that the deuterium atoms are located on the two methyl groups of the benzonitrile moiety.

The accuracy and reliability of quantitative bioanalytical methods heavily depend on the quality of the internal standard. Therefore, a thorough understanding of the isotopic purity and labeling efficiency of this compound is crucial for obtaining precise and accurate results.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound is typically of high isotopic purity. The following table summarizes the available quantitative data from a commercial supplier. It is important to note that batch-specific data, including the precise isotopic distribution, is typically provided on the Certificate of Analysis (CoA) from the supplier.

| Parameter | Specification |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) |

| Chemical Purity | Information typically provided on the CoA |

| Deuterium Labeling | 6 Deuterium atoms |

Data sourced from Cayman Chemical product information.

Note on Labeling Efficiency: Labeling efficiency refers to the percentage of the labeled molecules that have the deuterium atoms at the intended positions. For this compound, the deuterium labels are on the two methyl groups. While a specific percentage for labeling efficiency is not publicly available, modern synthetic methods for introducing deuterated methyl groups are highly specific, suggesting a very high positional accuracy.

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the most common technique for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Chromatographic Separation: While extensive separation is not required for a pure standard, a short chromatographic run on a C18 column can be used to ensure the purity of the analyzed sample.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the protonated molecule, [M+H]+.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d6) are measured. The isotopic purity is calculated by determining the percentage of the d6 isotopologue relative to all other isotopologues.

-

Determination of Labeling Position and Efficiency by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Spectral Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of the signals corresponding to the methyl protons confirms the successful deuteration at these positions.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

-

¹³C NMR: The carbon-13 NMR spectrum can also provide information about the deuteration, as the signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.

-

-

Data Analysis: The integration of the residual proton signals in the ¹H NMR spectrum compared to other non-deuterated protons in the molecule can provide a quantitative measure of the labeling efficiency.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity and Labeling Efficiency Analysis.

Logical Relationship for Comprehensive Purity Assessment

A comprehensive assessment of this compound purity involves the integration of data from multiple analytical techniques.

Caption: Integrated approach for comprehensive purity assessment.

Physical properties of Etravirine-d6 (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. The inclusion of deuterium atoms in the molecule makes this compound an ideal internal standard for use in pharmacokinetic and bioanalytical studies involving the parent drug.[1][2][3] Understanding its physical properties, such as solubility and melting point, is crucial for its effective use in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its parent structure, with the deuterium substitution having a minimal impact on properties like solubility and melting point.

Data Presentation: Quantitative Physical Properties

| Property | Value | Solvents/Conditions |

| Solubility | Soluble | Acetonitrile:Methanol (1:1), DMSO[1][4] |

| Melting Point | ~265 °C (decomposes) | Not specifically reported for this compound; value is for the parent compound, Etravirine |

Note on Melting Point: The melting point for this compound has not been explicitly documented in the reviewed literature. However, as isotopic substitution with deuterium typically has a negligible effect on the melting point of a crystalline solid, the value for the non-deuterated Etravirine is provided as a very close approximation.

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, the following methodologies are based on standard practices and protocols described for the parent compound, Etravirine.

Determination of Solubility

The equilibrium solubility of this compound can be determined using a shake-flask method. This involves adding an excess amount of the compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed by centrifugation or filtration, and the concentration of this compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Determination of Melting Point

The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC). In this technique, a small sample of the compound is heated at a controlled rate in a sealed pan. The instrument measures the difference in heat flow between the sample and a reference pan. The melting point is identified as the temperature at which an endothermic peak, corresponding to the phase transition from solid to liquid, is observed.

Mandatory Visualization: Workflow for Bioanalytical Quantification

The primary application of this compound is as an internal standard in the quantification of Etravirine in biological matrices. The following diagram illustrates a typical workflow for a Liquid Chromatography-Mass Spectrometry (LC-MS) based bioanalytical assay.

Caption: Workflow for Etravirine quantification using this compound as an internal standard.

References

Etravirine-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Etravirine-d6, a deuterated internal standard crucial for the accurate quantification of Etravirine in pharmacokinetic and metabolic studies. The information presented herein is essential for maintaining the integrity and ensuring the reliable performance of this compound in a research and development setting.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure its long-term viability.

Table 1: Recommended Storage and Handling of this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Neat) | -20°C[1] | ≥ 4 years[1] | Protect from moisture. Keep in a tightly sealed container. |

| Stock Solutions | -80°C | Up to 6 months[2] | Prepare in a suitable solvent such as a 1:1 mixture of acetonitrile and methanol or DMSO.[1][2] Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

For the non-deuterated Etravirine in tablet form, storage is recommended at room temperature, between 20°C to 25°C (68°F to 77°F), in its original container and protected from moisture. It is crucial to retain the desiccant pouch in the container to absorb any moisture.

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively available, forced degradation studies on the non-deuterated Etravirine provide critical insights into its stability profile. The degradation pathways of this compound are expected to be analogous to those of Etravirine.

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Studies on Etravirine

| Stress Condition | Conditions | Observation | % Degradation |

| Acid Hydrolysis | 2 M HCl for 8 hours | No significant degradation | Not reported |

| Base Hydrolysis | 2 M NaOH for 8 hours | Significant degradation with one major degradant | Not reported |

| Oxidative | 30% H₂O₂ for 8 hours | No significant degradation | Not reported |

| Thermal | 105°C for 5 days | No significant degradation | Not reported |

| Humidity | 90% RH for 5 days | No significant degradation | Not reported |

| Photolytic | 1.2 million Lux hours and 200 Watt hours/m² | No significant degradation | Not reported |

Data from forced degradation studies on non-deuterated Etravirine. It is anticipated that this compound will exhibit a similar degradation profile.

The studies indicate that Etravirine is most susceptible to degradation under basic conditions.

Experimental Protocols

The following section details the methodologies for conducting stability-indicating analyses of Etravirine, which can be adapted for this compound.

Stability-Indicating UP-LC Method

A validated ultra-performance liquid chromatography (UP-LC) method is crucial for separating Etravirine from its potential degradation products and process-related impurities.

Chromatographic Conditions:

-

Column: Shim-pack ODS-II (100 mm × 3.0 mm, 2.2 µm)

-

Mobile Phase A: 3.08 g of ammonium acetate in 1000 ml of water, pH adjusted to 6.0 ± 0.05 with acetic acid

-

Mobile Phase B: 50:50 (v/v) mixture of methanol and acetonitrile

-

Gradient Program:

-

0.00 min: 60% B

-

5.10 min: 90% B

-

6.81 min: 90% B

-

7.66 min: 60% B

-

10.00 min: 60% B

-

-

Flow Rate: 0.6 mL/min

-

Detection: 303 nm

-

Column Temperature: Not specified

-

Injection Volume: Not specified

Forced Degradation Study Protocol

This protocol outlines the steps for conducting forced degradation studies on Etravirine.

-

Sample Preparation: Prepare a stock solution of Etravirine at a concentration of 1.0 mg/mL in a suitable diluent.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 M HCl. Heat at a specified temperature for 8 hours. Neutralize the solution with 2 M NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 M NaOH. Heat at a specified temperature for 8 hours. Neutralize the solution with 2 M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.

-

Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for 5 days.

-

Humidity Stress: Expose the solid drug substance to 90% relative humidity for 5 days.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

-

-

Sample Analysis: After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 500 µg/mL) and analyze using the validated stability-indicating UP-LC method.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the principal peak and any degradation products to ensure they are homogeneous and spectrally pure.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the stability of this compound through forced degradation studies and analysis.

Caption: Workflow for this compound stability assessment.

Etravirine Degradation Pathway Logic

The following diagram illustrates the logical relationship between Etravirine and its degradation under different stress conditions, highlighting its susceptibility to basic hydrolysis.

Caption: Etravirine degradation logic under stress.

Conclusion

This compound is a stable compound when stored under the recommended conditions, with the solid form being stable for at least four years at -20°C. It is crucial to protect it from moisture. Based on studies of the non-deuterated form, this compound is expected to be most susceptible to degradation under basic conditions. The provided experimental protocols for forced degradation and the stability-indicating UP-LC method offer a robust framework for assessing the stability of this compound and ensuring its suitability for use as an internal standard in regulated bioanalysis and other research applications.

References

Etravirine-d6 certificate of analysis and product specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Primarily utilized as an internal standard, this compound is a critical tool for the accurate quantification of Etravirine in biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical research.[1][2] This document outlines the product specifications, a detailed experimental protocol for its application, and a visual representation of the analytical workflow.

Product Specifications

This compound is a stable isotope-labeled version of Etravirine, designed to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1][2] The following tables summarize the key product specifications based on information from various suppliers.

| Property | Specification |

| Chemical Name | 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-di(methyl-d3)-benzonitrile[3] |

| Synonyms | R165335-d6, TMC125-d6 |

| Molecular Formula | C₂₀H₉D₆BrN₆O |

| Molecular Weight | 441.3 g/mol |

| CAS Number | 1142096-06-7 |

| Appearance | A solid |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO |

| Storage | -20°C |

| Stability | ≥ 4 years |

Experimental Protocol: Quantification of Etravirine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a representative method for the quantification of Etravirine in human plasma samples, employing this compound as an internal standard to ensure accuracy and precision. The methodology is based on established bioanalytical techniques for Etravirine.

Materials and Reagents

-

Etravirine analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Etravirine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Etravirine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.300 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over several minutes to elute the analytes, followed by a re-equilibration step at the initial conditions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Etravirine: The specific precursor to product ion transition would be determined by direct infusion of the Etravirine standard.

-

This compound: The precursor ion will be shifted by +6 m/z units compared to Etravirine, while the product ion may or may not be shifted depending on the fragmentation pattern.

-

-

Instrument Parameters: Optimize parameters such as spray voltage, vaporizer temperature, and collision energy for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Etravirine and this compound for each sample.

-

Calculate the peak area ratio of Etravirine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Etravirine using this compound as an internal standard.

Caption: Experimental workflow for Etravirine quantification.

Mechanism of Action of Etravirine

While this guide focuses on the analytical applications of this compound, it is important for the researcher to understand the therapeutic context of the parent compound. Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds directly to the reverse transcriptase enzyme, a crucial component for viral replication, and blocks its DNA polymerase activity. This action is highly specific to HIV-1 reverse transcriptase and does not inhibit human DNA polymerases. A key advantage of Etravirine is its activity against HIV-1 strains that have developed resistance to first-generation NNRTIs.

The following diagram illustrates the simplified mechanism of action of Etravirine.

Caption: Inhibition of HIV-1 Reverse Transcriptase by Etravirine.

References

Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor (NNRTI)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Etravirine (ETR), a diarylpyrimidine (DAPY) derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a critical component in the management of HIV-1 infection, particularly in treatment-experienced individuals.[1][2] Unlike its first-generation predecessors, etravirine exhibits a high genetic barrier to resistance, retaining activity against viral strains harboring mutations that confer resistance to other NNRTIs.[1][3] This in-depth guide elucidates the molecular mechanisms underpinning the potent and resilient inhibitory action of etravirine against HIV-1 reverse transcriptase (RT), provides quantitative data on its efficacy against wild-type and mutant enzymes, and details key experimental protocols for its study.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Etravirine functions as a non-competitive inhibitor of HIV-1 RT, binding to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[4] This binding is allosteric, meaning it induces conformational changes in the enzyme that disrupt its catalytic function without directly competing with the natural deoxynucleoside triphosphate (dNTP) substrates. The binding of etravirine blocks both the RNA-dependent and DNA-dependent DNA polymerase activities of RT, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

The remarkable efficacy of etravirine, particularly against resistant strains, is attributed to its inherent molecular flexibility. The molecule's torsional freedom allows it to adopt multiple conformations, enabling it to "wiggle" and "jiggle" within the NNRTI binding pocket. This adaptability permits etravirine to maintain potent binding affinity even when mutations in the binding pocket alter its shape and volume.

dot

Quantitative Analysis of Etravirine Activity

The potency of etravirine against wild-type and NNRTI-resistant HIV-1 has been quantified through various in vitro assays. The half-maximal effective concentration (EC50) and the fold change in EC50 for mutant strains relative to wild-type are key metrics for evaluating its efficacy.

| HIV-1 Strain | Fold Change in EC50 vs. Wild-Type | Reference |

| Wild-Type | 1.0 | |

| K103N | 1.0 | |

| L100I + K103N | ~10 | |

| Y181C | Variable, can be significant | |

| V179F/D, G190S, Y181V, V106I | High Impact on Virologic Response |

Table 1: Fold Change in Etravirine EC50 for Common NNRTI-Resistant Mutants.

The presence of multiple resistance-associated mutations (RAMs) generally leads to a greater reduction in etravirine susceptibility. A weighted scoring system has been developed to predict the clinical response to etravirine based on the specific combination of RAMs present in a patient's viral population.

| Etravirine RAMs | Prevalence in NVP/EFV Resistant Samples (%) |

| Y181C | 36.9 |

| G190A | 27.0 |

| K101E | 10.1 |

| L100I | 9.1 |

| V90I | 6.9 |

| A98G | 5.9 |

| G190S | 3.9 |

| Y181I | 3.6 |

| V106I | 2.6 |

| K101P | 2.0 |

| V179D | 1.6 |

| Y181V | 0.1 |

| V179F | 0.12 |

Table 2: Prevalence of Etravirine Resistance-Associated Mutations (RAMs) in Clinical Samples with Resistance to Nevirapine and Efavirenz.

Experimental Protocols

HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds like etravirine on HIV-1 RT. This assay is based on the quantification of newly synthesized DNA using a non-radioactive method.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compound (Etravirine) dissolved in DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Streptavidin-coated microplates

-

Anti-Digoxigenin-Peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Prepare Reagents: Dilute the HIV-1 RT, template/primer, and dNTP mix (containing biotin-dUTP and DIG-dUTP) in the reaction buffer. Prepare serial dilutions of etravirine.

-

Reaction Setup: In a microplate, add the reaction buffer, template/primer, dNTP mix, and the serially diluted etravirine. Include control wells with no inhibitor and no enzyme.

-

Enzyme Addition: Initiate the reaction by adding the diluted HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate several times with a wash buffer to remove unbound components.

-

Detection: Add the Anti-Digoxigenin-POD conjugate and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the peroxidase substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each etravirine concentration and determine the IC50 value.

dot

Crystallization of HIV-1 Reverse Transcriptase with Etravirine

Determining the three-dimensional structure of the HIV-1 RT-etravirine complex is crucial for understanding its binding mode and the structural basis of its activity against resistant mutants.

Materials:

-

Purified, high-concentration HIV-1 RT (wild-type or mutant)

-

Etravirine dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization screening kits or custom-made precipitant solutions

-

Vapor diffusion plates (hanging or sitting drop)

-

Microscopes for crystal visualization

-

Cryoprotectant solutions

-

X-ray diffraction equipment

Procedure:

-

Complex Formation: Incubate the purified HIV-1 RT with a molar excess of etravirine to ensure saturation of the binding pocket.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. This involves mixing a small volume of the RT-etravirine complex with an equal volume of a precipitant solution and equilibrating it against a larger reservoir of the precipitant solution. A wide range of conditions (pH, salt concentration, precipitant type) should be screened.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, inhibitor, and precipitants to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during freezing.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a model of the RT-etravirine complex. Refine the model to obtain a high-resolution structure.

dot

Conclusion

Etravirine represents a significant advancement in the NNRTI class of antiretroviral drugs. Its unique mechanism of action, characterized by allosteric inhibition and remarkable molecular flexibility, allows it to effectively suppress the replication of both wild-type and a broad spectrum of NNRTI-resistant HIV-1 strains. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further unravel the intricacies of HIV-1 resistance and to design the next generation of more potent and durable antiretroviral agents.

References

- 1. iasusa.org [iasusa.org]

- 2. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Etravirine? [synapse.patsnap.com]

Etravirine-d6 supplier and purchasing information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Etravirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document outlines suppliers, purchasing information, and detailed experimental protocols for its application in research settings.

This compound serves as a critical internal standard for the accurate quantification of Etravirine in biological samples using mass spectrometry-based techniques. Its use is paramount in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to aid in procurement decisions. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Veeprho | 1142096-06-7 | C₂₀H₉D₆BrN₆O | 441.35 | High Quality | Request a Quote |

| Cayman Chemical | 1142096-06-7 | C₂₀H₉D₆BrN₆O | 441.3 | ≥99% deuterated forms (d₁-d₆) | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | 269055-15-4 (non-deuterated) | C₂₀H₉D₆BrN₆O | 441.35 | Not specified | Inquire |

| Simson Pharma Limited | 1142096-06-7 | C₂₀H₉D₆BrN₆O | 441.35 | High Quality | Inquire |

| GlpBio | 1142096-06-7 | Not specified | Not specified | >99.00% | 1 mg |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine does not get incorporated into the growing viral DNA chain. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site.[2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3] The flexibility of the Etravirine molecule allows it to bind effectively even to RT enzymes with mutations that confer resistance to first-generation NNRTIs.[1]

Caption: Mechanism of Etravirine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

Quantification of Etravirine in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a synthesized methodology based on published research for the quantitative analysis of Etravirine in plasma samples.[4]

1. Materials and Reagents:

-

Etravirine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Blank plasma (human or animal, depending on the study)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etravirine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Etravirine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etravirine: Q1 (precursor ion) m/z 436.1 → Q3 (product ion) m/z 224.1 (example, may need optimization).

-

This compound: Q1 (precursor ion) m/z 442.1 → Q3 (product ion) m/z 228.1 (example, may need optimization).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the concentration of the calibrators.

-

Determine the concentration of Etravirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for the quantification of Etravirine in plasma.

Signaling Pathways Beyond HIV

Recent research has explored the effects of Etravirine on cellular pathways outside of its antiretroviral activity. One study investigated its potential in ovarian cancer, suggesting a novel mechanism of action.

Etravirine's Effect on Ovarian Cancer Cell Metastasis

A study has shown that Etravirine can inhibit the metastasis of ovarian cancer cells. This effect is reportedly mediated through the degradation of Anterior Gradient Protein 2 Homolog (AGR2). The study also observed a reduction in angiogenesis, with a corresponding decrease in the expression of Vascular Endothelial Growth Factor A (VEGF-A).

Caption: Proposed signaling pathway of Etravirine in ovarian cancer cells.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, consulting the primary literature is highly recommended.

References

The Role of Deuterium Labeling in Etravirine-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of deuterium labeling in Etravirine-d6, a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Etravirine in biological matrices. This guide delves into the principles of deuterium labeling, the synthesis of this compound, its application in enhancing the accuracy of pharmacokinetic studies, and detailed experimental protocols. While the deuterium labeling in this compound is primarily for mass differentiation, this document also addresses the theoretical basis of the kinetic isotope effect and its potential, though not clinically explored, implications for the metabolic stability of the molecule.

Introduction to Etravirine and the Significance of Deuterium Labeling

Etravirine is a second-generation NNRTI approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to earlier NNRTIs.[1] It functions by binding directly to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[2] The clinical efficacy and safety of Etravirine are closely linked to its pharmacokinetic profile, which is characterized by metabolism primarily mediated by cytochrome P450 (CYP) enzymes, namely CYP3A4, CYP2C9, and CYP2C19.[1][3][4]

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in pharmaceutical research and development. In the context of this compound, the key roles of deuterium labeling are:

-

Internal Standard for Bioanalysis: this compound serves as an ideal internal standard for LC-MS/MS assays. Its chemical properties are nearly identical to Etravirine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling accurate quantification by correcting for variability in the analytical process.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond can slow down the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect, can potentially be used to improve a drug's metabolic stability and pharmacokinetic profile. For this compound, the deuterium atoms are placed on the methyl groups of the dimethylbenzonitrile moiety, a site of metabolism.

Physicochemical and Pharmacokinetic Properties

A direct comparative study of the pharmacokinetic parameters of Etravirine and this compound has not been published, as the latter is intended for use as an analytical standard. However, the known properties of Etravirine provide a benchmark.

| Parameter | Etravirine | This compound | Role of Deuterium Labeling |

| Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₉D₆BrN₆O | Increased molecular weight by 6 Da for mass spectrometric differentiation. |

| Primary Application | Antiretroviral therapeutic agent | Internal standard for bioanalysis | Enables accurate quantification of Etravirine in biological samples. |

| Half-life (t½) | Approximately 30-40 hours | Not determined for therapeutic use. Expected to be very similar to Etravirine. | Theoretically, if metabolism at the labeled methyl groups is rate-limiting, a slight increase in half-life could occur due to the kinetic isotope effect. However, this is not its intended purpose. |

| Metabolism | Primarily by CYP3A4, CYP2C9, and CYP2C19. | Metabolized by the same enzymes. | Deuteration at a metabolic soft spot could potentially alter the rate of metabolism by specific CYP isozymes. |

| Excretion | Mainly in feces (over 90%), with minimal renal excretion. | Expected to be identical to Etravirine. | No direct impact on the route of excretion is anticipated. |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature but can be inferred from patents and general synthetic procedures for Etravirine. The synthesis would involve using deuterated starting materials. A plausible synthetic route is outlined below, based on known methods for preparing Etravirine.

Hypothetical Synthesis Scheme:

The synthesis would likely start from a deuterated precursor, such as 3,5-bis(methyl-d3)-4-hydroxybenzonitrile. This would then be reacted with a suitably substituted pyrimidine derivative.

-

Step 1: Preparation of Deuterated Phenol Intermediate: Synthesis of 4-hydroxy-3,5-bis(methyl-d3)benzonitrile from a commercially available deuterated starting material.

-

Step 2: Synthesis of the Pyrimidine Core: Following established routes for the non-deuterated compound, 2,4,6-trichloropyrimidine can be reacted with 4-aminobenzonitrile.

-

Step 3: Coupling Reaction: The deuterated phenol intermediate is then coupled with the pyrimidine core.

-

Step 4: Amination and Bromination: Subsequent amination and bromination steps would lead to the final this compound product.

In Vitro Metabolic Stability Assay

This protocol describes a general method to assess the metabolic stability of a compound using human liver microsomes. A similar protocol would be used for both Etravirine and, hypothetically, this compound to assess any differences due to the kinetic isotope effect.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Etravirine and this compound stock solutions (e.g., 1 mM in DMSO)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.

-

Add Etravirine or this compound to the reaction mixture to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Bioanalytical Method for Etravirine Quantification using this compound as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the quantification of Etravirine in human plasma.

Materials:

-

Human plasma samples

-

Etravirine calibration standards and quality control (QC) samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient elution

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

Etravirine: e.g., m/z 436.0 -> 225.1

-

This compound: e.g., m/z 442.0 -> 228.1

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Etravirine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Etravirine in the unknown samples from the calibration curve.

-

Visualizations

Metabolic Pathway of Etravirine

Caption: Metabolic pathway of Etravirine.

Bioanalytical Workflow using this compound

Caption: Bioanalytical workflow for Etravirine quantification.

Conclusion

Deuterium labeling plays a critical and well-established role in the analytical determination of Etravirine. This compound is an indispensable tool for researchers, providing the necessary accuracy and precision for pharmacokinetic and other bioanalytical studies through its use as a stable isotope-labeled internal standard. While the deuterium kinetic isotope effect offers a theoretical avenue for modulating the metabolic properties of Etravirine, the primary and validated function of this compound remains in the realm of quantitative analysis. This guide has provided a detailed overview of the core principles, experimental protocols, and applications of this compound, equipping drug development professionals with the foundational knowledge to effectively utilize this important analytical tool.

References

Methodological & Application

Application Note: High-Throughput Analysis of Etravirine in Human Plasma Using Etravirine-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etravirine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Etravirine-d6, is employed. The method described herein is ideal for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable measurement of Etravirine. While this document provides a comprehensive protocol based on established methodologies for Etravirine analysis, specific parameters may require optimization for individual laboratory setups.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of Etravirine is crucial to optimize treatment efficacy and minimize potential toxicities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[3] Deuterated internal standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, effectively compensating for variability during sample preparation and ionization, thereby enhancing method robustness and reliability.[4][5] This application note provides a detailed protocol for the extraction and quantification of Etravirine from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Etravirine analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC-MS/MS Method

The following tables summarize the optimized parameters for the LC-MS/MS analysis of Etravirine.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | 0.1% formic acid in methanol |

| Flow Rate | 300 µL/min |

| Gradient | A linear gradient can be optimized to ensure separation from matrix components. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100-200 ms |

Table 3: MRM Transitions for Etravirine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Etravirine | 435.9 | 163.6 |

| This compound (Internal Standard) | 441.9 | 163.6 or 169.6 |

Note: The product ion for this compound may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. Alternatively, a fragment containing the deuterium labels would result in a shifted product ion. This should be determined empirically.

Protocol

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Etravirine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Etravirine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, short-term (bench-top), and long-term stability assessed |

Data Analysis

The concentration of Etravirine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

Visualized Workflows

Caption: Workflow for Etravirine quantification in plasma.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Etravirine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a variety of clinical and research applications.

References

- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

Application Note: Therapeutic Drug Monitoring of Etravirine in HIV Treatment using Etravirine-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Etravirine (brand name Intelence) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to other NNRTIs.[1][2][3] Therapeutic Drug Monitoring (TDM) of etravirine is a valuable tool to optimize treatment efficacy and minimize toxicity by ensuring that plasma concentrations are within the therapeutic range.[4] This application note describes a robust and sensitive method for the quantitative analysis of etravirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etravirine-d6 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like this compound is crucial for accurate quantification as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

Principle of the Method

This method involves the extraction of etravirine and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of etravirine to this compound against a calibration curve prepared in a surrogate matrix.

Mechanism of Action and Metabolism

Etravirine is a diarylpyrimidine (DAPY) derivative that non-competitively binds to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[2] This binding induces a conformational change in the enzyme, inhibiting its RNA-dependent and DNA-dependent polymerase activities and thereby preventing the replication of the virus. Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, CYP2C9, and CYP2C19.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of etravirine and established therapeutic ranges, which are critical for the interpretation of TDM results.

Table 1: Pharmacokinetic Parameters of Etravirine in Adults

| Parameter | Value | Reference |

| Bioavailability | Increased with food | |

| Protein Binding | >99% | |

| Tmax (Time to Peak) | 2.5 - 5 hours | |

| Elimination Half-life | ~41 hours | |

| Metabolism | Hepatic (CYP3A4, 2C9, 2C19) | |

| Excretion | Feces (~94%), Urine (<2%) |

Table 2: Therapeutic Drug Monitoring Targets for Etravirine

| Parameter | Concentration (ng/mL) | Reference |

| Suggested Minimum Trough | 275 (Median from clinical trials) | |

| IC50 (in vitro) | ~1.1 ng/mL (2.5 nM) | |

| Seminal Plasma Concentration | 62.9 (Median) | |

| Blood Plasma Concentration | 452.5 (Median) |

Experimental Protocol

Materials and Reagents

-

Etravirine analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Drug-free human plasma

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Calibrated pipettes

Sample Preparation

-

Prepare Calibration Standards and Quality Controls (QCs):

-

Prepare stock solutions of etravirine and this compound in methanol.

-

Serially dilute the etravirine stock solution to create working standards.

-

Spike drug-free human plasma with the working standards to create calibrators and QCs at various concentrations (e.g., covering a range of 10-5000 ng/mL).

-

-

Sample Extraction:

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 50% B, increase to 95% B over 2 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Etravirine: m/z 436.0 -> 225.0 (Quantifier), 436.0 -> 307.0 (Qualifier) This compound: m/z 442.0 -> 225.0 |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for specific instrument |

| Source Temperature | 500 °C |

Note: The precursor/product transitions for Etravirine are based on published literature; the transition for this compound is predicted based on the stable isotope label.

Data Analysis

-

Integrate the chromatographic peaks for both etravirine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted (1/x²) linear regression.

-

Determine the concentration of etravirine in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed framework for the therapeutic drug monitoring of etravirine in human plasma using an LC-MS/MS method with this compound as an internal standard. The protocol is designed to be sensitive, specific, and reproducible, making it a valuable tool for clinical researchers and drug development professionals to ensure optimal therapeutic outcomes for HIV-1 infected patients undergoing treatment with etravirine. Adherence to TDM can aid in personalizing dosage regimens, thereby improving patient care.

References

Method Development for the Quantitative Analysis of Etravirine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Application Note

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It is effective against strains of HIV that have developed resistance to first-generation NNRTIs.[1] Etravirine is primarily metabolized by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][3] Accurate and reliable quantification of Etravirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.

This application note details a robust and sensitive method for the determination of Etravirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Etravirine-d8, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Principle

The method involves the extraction of Etravirine and the deuterated internal standard (Etravirine-d8) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte, experiencing the same matrix effects and thus providing more accurate and precise quantification.

Materials and Reagents

-

Analytes: Etravirine, Etravirine-d8 (deuterated internal standard)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate

-

Matrix: Blank human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Etravirine and Etravirine-d8 reference standards into separate 1 mL volumetric flasks. Dissolve in methanol to obtain 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Etravirine stock solution with a 50:50 methanol/water mixture to create working standard solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Dilute the Etravirine-d8 stock solution with a 50:50 methanol/water mixture to obtain a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Etravirine working standard solutions to prepare calibration standards and quality control samples at various concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL Etravirine-d8 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., XBridge™ RP18, XTerra MS C18) |

| Mobile Phase A | 2 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 300 µL/min |

| Injection Volume | 5 µL |

| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a higher percentage of mobile phase B to elute the analytes. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion (m/z) | Etravirine: 435.9 → 163.6 |

| Etravirine-d8: 444.0 → 233.1 (example) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Results |

| Linearity (ng/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery (%) | 85.1 ± 1.7 |

| Matrix Effect | Compensated by the deuterated internal standard. |

Data Presentation

Quantitative Data Summary

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Recovery (%) |

| Etravirine | 1 - 100 | 1 | < 15 | ± 15 | 85.1 |

Visualizations

Caption: Experimental workflow for Etravirine analysis in human plasma.

Caption: Logical flow of method development for Etravirine analysis.

Caption: Simplified metabolic pathway of Etravirine.

References

Application Notes and Protocols for Bioequivalence Studies of Etravirine Formulations Using Etravirine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in the drug approval process. This document provides detailed application notes and protocols for conducting bioequivalence studies of different etravirine formulations, with a specific focus on the use of a stable isotope-labeled internal standard, Etravirine-d6, for accurate quantification. The use of a stable isotope-labeled internal standard like this compound is a powerful tool in pharmacokinetic research, enhancing the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) methods for quantifying the drug in biological samples.[3]

Rationale for Using this compound

In bioequivalence studies, precise and accurate measurement of the active pharmaceutical ingredient (API) in biological matrices is paramount. Deuterium-labeled internal standards, such as this compound, are ideal for quantitative bioanalysis using LC-MS/MS for several reasons:

-

Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with etravirine, ensuring similar behavior during sample preparation, chromatography, and ionization.

-

Co-elution: It co-elutes with the unlabeled drug, which helps to compensate for matrix effects and variations in instrument response.

-